Cyromazine
Overview
Description
Cyromazine is a triazine insect growth regulator used as an insecticide and an acarcide . It is a cyclopropyl derivative of melamine and belongs to the family of aminotriazines . It works by affecting the nervous system of the immature larval stages of certain insects .
Synthesis Analysis
Cyromazine can be synthesized by the reaction of melamine and ammonia at room temperature . In a study, the dissipation and residue level of the systemic insecticide cyromazine on cowpea under field and stored conditions were investigated .
Molecular Structure Analysis
The molecular formula of Cyromazine is C6H10N6 . It is a cyclopropyl derivative of melamine . The 3D structure of Cyromazine was generated by ChemBioDraw Ultra 14.0 and optimized by MM2 tool in Chem3D Pro .
Chemical Reactions Analysis
A bacterium, Acinetobacter sp. ZX01, was found to degrade Cyromazine and utilize it as the sole carbon source for its growth . This process hydrolyzes Cyromazine to melamine .
Physical And Chemical Properties Analysis
Cyromazine is highly soluble in water and considered relatively volatile . Its persistence in soil and water systems is highly dependent on local conditions . It is a white crystalline powder .
Scientific Research Applications
Insect Growth Regulation and Resistance Mechanisms
Cyromazine effectively controls dipteran insects by inhibiting their growth. Research on cyromazine-resistant mutants in species like Drosophila melanogaster and Lucilia cuprina has provided insights into cross-resistance mechanisms, revealing that mutants resistant to cyromazine also exhibit resistance to dicyclanil, another insect growth regulator with a similar chemical structure. These findings suggest a novel mode of action for cyromazine, potentially involving interference with the hormone system, sclerotization of the cuticle, or nucleic acid metabolism (Lorin Magoc et al., 2005); (Z. Chen et al., 2006).
Environmental Fate and Sorption
The environmental fate of cyromazine is crucial for assessing its ecological impact. Studies on the sorption of cyromazine onto humic acid under varying conditions have shown that the sorption mechanism is primarily influenced by cation exchange interactions, which are affected by solution chemistry, including pH and ionic strength. This research is vital for understanding how cyromazine behaves in the environment and its potential mobility and bioavailability (Ling Zhao, Zhi-rong Lin, Yuan-hua Dong, 2014).
Reproductive Effects on Insects
Cyromazine's impact on insect reproduction provides another area of significant interest. Studies have demonstrated that cyromazine inhibits the reproduction and larval development of insects like the Australian sheep blow fly and the dog flea, highlighting its potential for controlling pest populations in agriculture and veterinary applications. These effects are observed even at low concentrations, emphasizing cyromazine's effectiveness as an insect growth regulator (T. Friedel, 1986; D. O'brien, G. Fahey, 1991); (T. Friedel, P. McDonell, 1985).
Molecular and Genetic Studies
Molecular and genetic research on cyromazine has uncovered its potential mechanisms of action at the genetic level. For instance, studies on Drosophila melanogaster have shown that cyromazine affects the ecdysone signaling pathway, which plays a critical role in insect development and reproduction. These findings provide a deeper understanding of how cyromazine influences insect physiology and opens avenues for developing targeted insect control strategies (M. Khalid et al., 2022).
Detection and Analysis Techniques
Advancements in detection and analysis techniques for cyromazine residues in agricultural products are crucial for ensuring food safety. Research into electrochemical sensors and other analytical methods has facilitated the rapid and accurate detection of cyromazine, supporting efforts to monitor and regulate its use in food production (Sihua Peng et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-N-cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQDKIWDGQRHTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023999 | |
Record name | Cyromazine | |
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Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB], Solid | |
Record name | Cyromazine | |
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Record name | Cyromazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |
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Solubility |
All in g/kg, 20 °C: In methanol 22, isopropanol, 2.5, acetone, 1.7, n-octanol 1.2, dichloromethane 0.25, toluene, 0.015, hexane 0.0002, In water, 1.30X10+4 mg/L at 25 °C, pH 7.1, In water, 1.1% at 20 °C (pH 7.5); methanol 1.7%, 1.30E+04 mg/L @ 25 °C (exp) | |
Record name | CYROMAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyromazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.35 g/cu cm (20 °C) | |
Record name | CYROMAZINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |
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Vapor Pressure |
3.36X10-9 mm Hg at 25 °C | |
Record name | CYROMAZINE | |
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Mechanism of Action |
Insect growth regulator with contact action, which interferes with moulting and pupation. When used on plants, action is systemic., Cyromazine is an effective insecticide used to control dipteran insects. Its precise mode of action is yet to be determined, although it has been suggested that it interferes with the hormone system, sclerotization of the cuticle, or nucleic acid metabolism. To understand the way in which cyromazine acts, /the authors/ positionally cloned a cyromazine resistance gene from Drosophila melanogaster. Six cyromazine resistance alleles had previously been generated by ethyl methanasulfonate treatment. Two of these failed to complement each other and here /the authors/ identify them as having independent non-sense mutations in CG32743, which is an ortholog of Smg1 of worms and mammals and encodes a phosphatidylinositol kinase-like kinase (PIKK). RNAi experiments confirm that cyromazine resistance can be achieved by knocking down CG32743. These are the first cyromazine resistant mutations identified at the nucleotide level. In mammals Smg1 phosphorylates P53 in response to DNA damage. This finding supports the hypothesis that cyromazine interferes with nucleic acid metabolism. | |
Record name | CYROMAZINE | |
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Product Name |
Cyromazine | |
Color/Form |
Colorless crystals, White crystalline solid | |
CAS RN |
66215-27-8 | |
Record name | Cyromazine | |
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Record name | Cyromazine [USP:INN:BAN] | |
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Record name | Cyromazine | |
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Record name | N-cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
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Record name | Cyromazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |
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Melting Point |
224.9 °C, 219 - 222 °C | |
Record name | CYROMAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyromazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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